molecular formula C8H10BrN B177145 4-Bromo-5-ethyl-2-methylpyridine CAS No. 141315-43-7

4-Bromo-5-ethyl-2-methylpyridine

Cat. No. B177145
M. Wt: 200.08 g/mol
InChI Key: XZXFBVQHDDLSQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-ethyl-2-methylpyridine is a chemical compound that belongs to the pyridine family. It is a colorless liquid with a molecular formula of C8H10BrN. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Mechanism Of Action

The mechanism of action of 4-Bromo-5-ethyl-2-methylpyridine is not fully understood. However, it has been suggested that its antitumor activity is due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. Its antimicrobial activity is thought to be due to its ability to disrupt the cell membrane of microorganisms.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Bromo-5-ethyl-2-methylpyridine have been studied extensively. It has been found to have low toxicity and does not exhibit any significant adverse effects on the body. However, its long-term effects on the body are not fully understood.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 4-Bromo-5-ethyl-2-methylpyridine in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for an extended period. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research and development of 4-Bromo-5-ethyl-2-methylpyridine. One of the most significant areas of research is in the development of new anticancer drugs. Researchers are also exploring the potential use of this compound in the development of new antibiotics. Additionally, there is ongoing research into the potential use of 4-Bromo-5-ethyl-2-methylpyridine in the field of material science, where it can be used in the synthesis of new materials with unique properties.
Conclusion:
In conclusion, 4-Bromo-5-ethyl-2-methylpyridine is a chemical compound with vast potential applications in various fields. Its ease of synthesis, low toxicity, and unique properties make it an attractive compound for scientific research. Ongoing research into this compound is expected to yield significant breakthroughs in the development of new drugs and materials.

Synthesis Methods

The synthesis of 4-Bromo-5-ethyl-2-methylpyridine can be achieved by several methods. One of the most commonly used methods is the reaction of 2-methyl-5-ethylpyridine with bromine in the presence of a catalyst such as iron or aluminum chloride. Another method involves the reaction of 2-methyl-5-ethylpyridine with N-bromosuccinimide (NBS) in the presence of an oxidizing agent such as hydrogen peroxide.

Scientific Research Applications

The potential applications of 4-Bromo-5-ethyl-2-methylpyridine in scientific research are vast. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to exhibit antitumor activity and has been used in the development of anticancer drugs. It has also been found to have antimicrobial properties and can be used in the development of antibiotics.

properties

IUPAC Name

4-bromo-5-ethyl-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-3-7-5-10-6(2)4-8(7)9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXFBVQHDDLSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(N=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624684
Record name 4-Bromo-5-ethyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-ethyl-2-methylpyridine

CAS RN

98488-99-4
Record name 4-Bromo-5-ethyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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